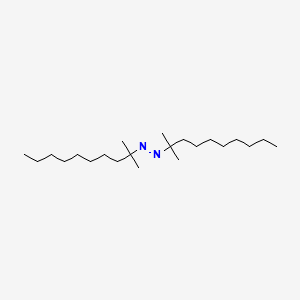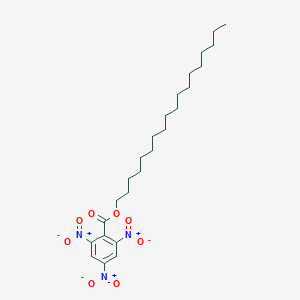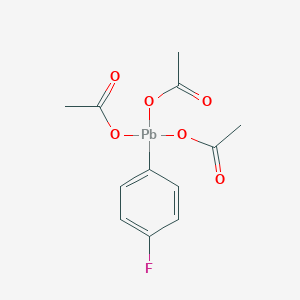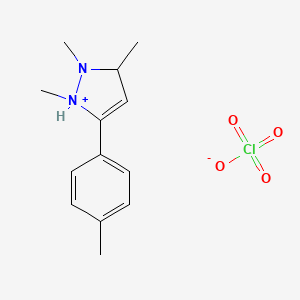
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound with the molecular formula C13H19ClN2O4 It is a member of the pyrazolium family, characterized by the presence of a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the pyrazole ring. The final step involves the methylation of the pyrazole ring and subsequent reaction with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
科学的研究の応用
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,2,3-Trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium perchlorate
- 1,2,3-Trimethyl-5-(4-methylphenyl)sulfonylbenzene
Uniqueness
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structural features, such as the presence of the pyrazole ring and the perchlorate anion. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
52059-08-2 |
|---|---|
分子式 |
C13H19ClN2O4 |
分子量 |
302.75 g/mol |
IUPAC名 |
1,2,3-trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18N2.ClHO4/c1-10-5-7-12(8-6-10)13-9-11(2)14(3)15(13)4;2-1(3,4)5/h5-9,11H,1-4H3;(H,2,3,4,5) |
InChIキー |
LFKGSFVFNSQBCO-UHFFFAOYSA-N |
正規SMILES |
CC1C=C([NH+](N1C)C)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)

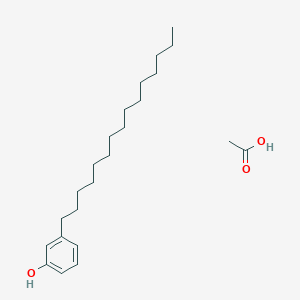

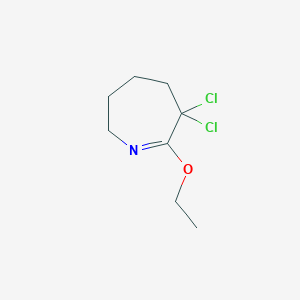
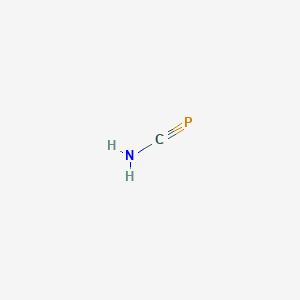
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
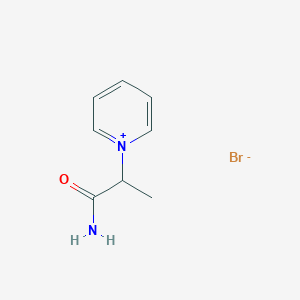
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
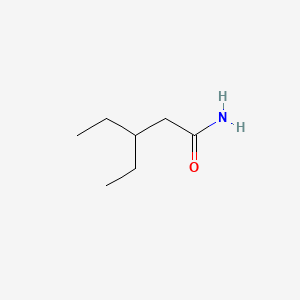
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
